Ceramide NP

Description

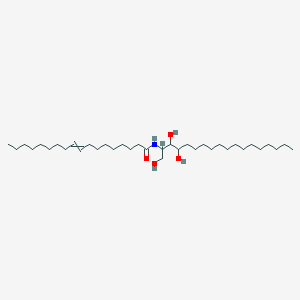

N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide: is a lipid molecule that belongs to the class of ceramides. Ceramides are essential components of the stratum corneum, the outermost layer of the skin, and play a crucial role in maintaining the skin’s barrier function and hydration .

Propriétés

Numéro CAS |

100403-19-8 |

|---|---|

Formule moléculaire |

C36H71NO4 |

Poids moléculaire |

582.0 g/mol |

Nom IUPAC |

(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |

InChI |

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |

Clé InChI |

ATGQXSBKTQANOH-UWVGARPKSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC/C=C/CCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |

Apparence |

Assay:≥98% (mixture of ceramides)A crystalline solid |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide involves the acylation of a phytosphingosine backbone with a fatty acid. The typical synthetic route includes the following steps:

Phytosphingosine Preparation: Phytosphingosine is synthesized through the reduction of sphingosine.

Industrial Production Methods: Industrial production of this compound often involves the use of oil-in-water nanoemulsions to encapsulate the hydrophobic ceramide molecules. This method enhances the stability and distribution of the compound in aqueous formulations .

Analyse Des Réactions Chimiques

Types of Reactions: N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the octadec-9-enamide moiety.

Reduction: Reduction reactions can occur at the hydroxyl groups, converting them into corresponding alcohols.

Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include primary or secondary alcohols.

Substitution: Products include esters or ethers.

Applications De Recherche Scientifique

N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

Biology: Investigated for its role in cell signaling and apoptosis.

Medicine: Explored for its potential in treating skin disorders and enhancing drug delivery through the skin.

Industry: Widely used in cosmetic formulations for its moisturizing and barrier-enhancing properties

Mécanisme D'action

The mechanism of action of N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide involves its incorporation into the lipid bilayers of the stratum corneum. It helps to reinforce the skin barrier by filling the gaps between skin cells, thereby reducing transepidermal water loss and enhancing skin hydration. The compound also interacts with specific receptors and enzymes involved in cell signaling pathways, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Ceramide 1: Contains a different fatty acid moiety but shares similar skin barrier-enhancing properties.

Ceramide 3: Similar to Ceramide NP but with variations in the hydroxyl group positions.

Ceramide 6 II: Contains an additional hydroxyl group, providing enhanced moisturizing properties

Uniqueness: N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide is unique due to its specific combination of a phytosphingosine backbone and an unsaturated fatty acid, which provides a balance of stability and flexibility in the lipid bilayers. This unique structure allows it to effectively enhance the skin barrier and provide long-lasting hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.